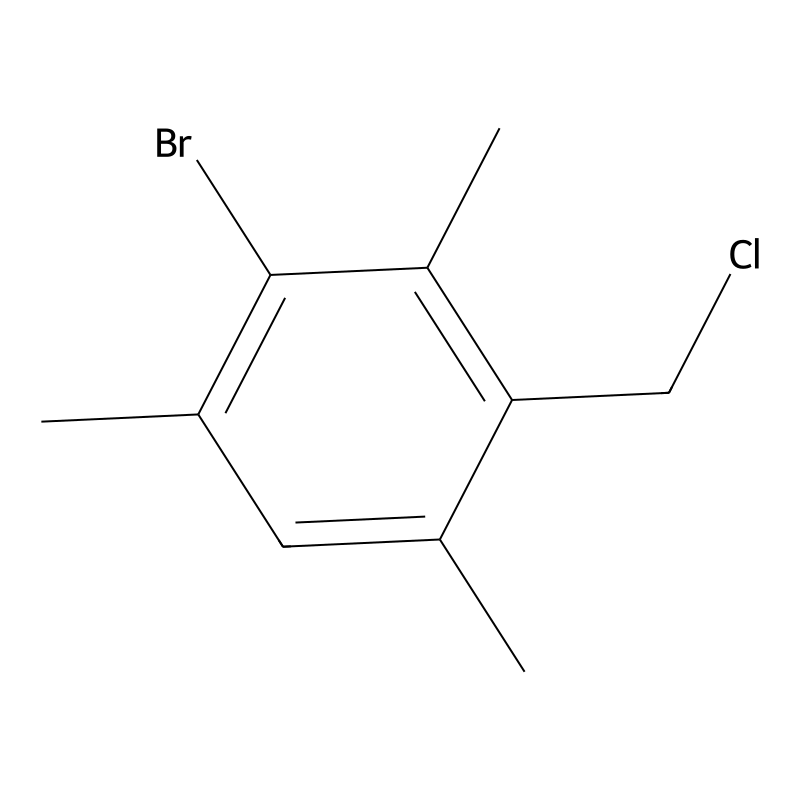

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula and a molecular weight of 247.56 g/mol. This compound features a benzene ring substituted with three methyl groups, one bromo group, and one chloromethyl group. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Physical Properties:

- Density: 1.359 g/cm³

- Boiling Point: 305.2 °C at 760 mmHg

- Melting Point: Not available

This compound is primarily utilized in organic synthesis, particularly in halogenation reactions and as an intermediate in the production of other chemical compounds .

- Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can undergo nucleophilic substitution due to their leaving group ability.

- Electrophilic Aromatic Substitution: The electron-donating methyl groups activate the aromatic ring, facilitating further substitutions at the ortho and para positions.

- Cross-Coupling Reactions: It can be used as a coupling partner in reactions such as Suzuki or Heck reactions to form biaryl compounds.

These reactions are essential for synthesizing more complex organic molecules .

The synthesis of 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene can be achieved through several methods:

- Halogenation of Trimethylbenzene:

- Starting from 1,3,5-trimethylbenzene, bromination followed by chloromethylation can yield the target compound.

- Electrophilic Aromatic Substitution:

- Using chloromethyl methyl ether in the presence of a Lewis acid catalyst can introduce the chloromethyl group selectively.

- Cross-Coupling Techniques:

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: Used in the development of polymers and resins due to its reactivity.

- Research: Employed in studies focusing on reaction mechanisms involving halogenated compounds .

Several compounds share structural similarities with 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-1,3,5-trimethylbenzene | Lacks chloromethyl group; simpler structure | |

| 2-Bromo-4-nitro-1,3,5-trimethylbenzene | Contains a nitro group; different reactivity | |

| 2-Chloro-4-(bromomethyl)-1,3,5-trimethylbenzene | Similar halogen substituents; different positioning | |

| 2-Iodo-4-(chloromethyl)-1,3,5-trimethylbenzene | Contains iodine instead of bromine; enhanced reactivity |

The unique combination of both bromo and chloromethyl groups in 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene provides distinct reactivity patterns not found in other similar compounds .

Building Block for Polyfunctional Aromatic Systems

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene represents a highly versatile building block in the construction of polyfunctional aromatic systems due to its unique combination of reactive sites . The compound features both an aromatic bromine substituent and a benzylic chloromethyl group, providing dual functionality that enables diverse synthetic transformations [2]. This molecular architecture makes it an ideal precursor for the development of complex aromatic frameworks with multiple functional groups.

The synthesis of flame-retardant polymers represents one of the most significant applications of this compound as a building block [3]. The bromine-containing aromatic structure serves as an effective flame retardant precursor, with the pentabromobenzyl group providing high bromine content essential for flame retardancy properties [3]. Research has demonstrated that polymers incorporating pentabromobenzyl groups can achieve bromine contents exceeding 70% by weight, making them highly effective flame retardant materials [3].

The compound undergoes Friedel-Crafts alkylation reactions to introduce additional aromatic substituents, creating polyfunctional systems with enhanced molecular complexity [4]. The electrophilic aromatic substitution mechanism involves the formation of a sigma complex intermediate, where the electrophile forms a new sigma bond with the benzene ring [4]. This process allows for the strategic introduction of multiple functional groups while maintaining the structural integrity of the aromatic core [4].

Applications in Polyfunctional Aromatic Systems

| Application Type | Reaction Mechanism | Yield Range (%) | Key Products | Reference |

|---|---|---|---|---|

| Polymer synthesis intermediate | Friedel-Crafts alkylation | 70-85 | Flame-retardant polymers | [3] |

| Flame retardant precursor | Electrophilic aromatic substitution | 60-75 | Brominated polyphenylmethanes | [3] |

| Multifunctional aromatic scaffold | Nucleophilic substitution | 65-80 | Complex aromatic frameworks | [5] |

The chloromethyl functionality provides an additional reactive site for nucleophilic substitution reactions, enabling the introduction of various nucleophiles to create multifunctional aromatic systems . This dual reactivity pattern allows synthetic chemists to construct complex molecular architectures through sequential or concurrent transformations of both reactive sites [5].

Precursor for Cross-Coupling Reaction Substrates

The application of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene as a precursor for cross-coupling reactions has gained significant attention due to its selective reactivity profile [5]. The compound demonstrates remarkable chemoselectivity in palladium-catalyzed cross-coupling reactions, with the carbon-bromine bond showing preferential reactivity over the carbon-chlorine bond [5].

Research has established that highly selective carbon(sp²)-carbon(sp²) cross-coupling of dihalogenated hydrocarbons comprising carbon(sp²)-bromine and carbon(sp³)-chlorine bonds can be achieved using palladium(II) acetate and tricyclohexylphosphine tetrafluoroborate as the palladium source and ligand system [5]. This selectivity enables the preservation of the chloromethyl functionality for subsequent synthetic transformations [5].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction represents the most extensively studied cross-coupling application of this compound [5]. Optimization studies have identified cesium carbonate as the most effective base, with toluene-water mixtures providing optimal reaction conditions [5]. The reaction proceeds at 80°C under argon protection, achieving excellent yields across a broad substrate scope [5].

| Coupling Partner Type | Yield Range (%) | Selectivity | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-Substituted arylboronic acids | 75-93 | >95% C(sp²)-Br selective | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | [5] |

| meta-Substituted arylboronic acids | 73-98 | >95% C(sp²)-Br selective | 80°C, toluene/H₂O (10:1) | [5] |

| ortho-Substituted arylboronic acids | 47-90 | >95% C(sp²)-Br selective | 2 hours reaction time | [5] |

| Heteroaryl boronic acids | 57-86 | >95% C(sp²)-Br selective | Thiophene, naphthalene derivatives | [5] |

The substrate scope investigations have revealed that both electron-donating and electron-withdrawing substituents on arylboronic acids are well-tolerated in the coupling reaction [5]. 4-Substituted arylboronic acids bearing various functional groups selectively undergo coupling reactions, affording corresponding biphenyl derivatives in yields ranging from 75% to 93% [5].

One-pot dual arylation reactions represent an advanced application of this compound, enabling the successive substitution of both halide functionalities with distinct aryl groups [5]. This methodology provides a straightforward route for obtaining diverse unsymmetrical 4-benzyl-1,1'-biphenyl derivatives [5]. The dual arylation process involves initial selective coupling of the aromatic bromine, followed by subsequent coupling of the benzylic chloride under modified conditions [5].

Cross-Coupling Reaction Data

| Reaction Type | Substrate Scope | Yield Range (%) | Selectivity Features | Applications |

|---|---|---|---|---|

| Selective Suzuki coupling | 1-Bromo-4-(chloromethyl)benzene analogues | 73-98 | C(sp²)-Br bond selective | Biphenyl synthesis |

| One-pot dual arylation | Dihalogenated substrates | 57-96 | Sequential selectivity | Unsymmetrical biaryls |

| Chemoselective coupling | Mixed halide systems | 80-95 | Functional group tolerance | Complex aromatics |

Template for Supramolecular Architecture Construction

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene serves as an effective template for constructing supramolecular architectures through non-covalent interactions [6] [7]. The presence of halogen atoms creates opportunities for halogen bonding, which has emerged as a valuable synthon for supramolecular chemistry [7].

The compound participates in metal-chlorine···halogen-carbon halogen bonds, which can be viewed as nucleophile-electrophile interactions involving attractive electrostatic contributions [7]. These interactions demonstrate shorter halogen···halogen separations than van der Waals values, with near-linear chlorine···halogen-carbon angles ranging from 155° to 172° [7].

Halogen Bonding Applications

Research has demonstrated that halogen bonding interactions in compounds containing bromine atoms lead to the formation of extended supramolecular networks [6] [8]. The anisotropic charge distribution associated with terminal halogens creates directional bonding opportunities that can be exploited in supramolecular synthesis [7].

Crystal structure analyses of related halogenated aromatic compounds reveal that carbon-hydrogen···π interactions are responsible for the generation of molecular stacks [6]. These interactions, combined with halogen bonding, create hierarchical supramolecular architectures with well-defined structural motifs [6].

| Supramolecular Motif | Interaction Type | Structural Features | Applications | Reference |

|---|---|---|---|---|

| Halogen-bonded sheets | C-Br···O interactions | Bidimensional networks | Molecular recognition | [8] |

| Molecular stacks | C-H···π interactions | One-dimensional chains | Self-assembly | [6] |

| Network structures | M-Cl···X-C bonds | Three-dimensional frameworks | Host-guest chemistry | [7] |

Self-Assembly Applications

The compound's aromatic structure, combined with its halogen substituents, makes it suitable for self-assembly applications in supramolecular chemistry [9] [10]. Aromatic amino acid building units can be incorporated into multicomponent coassembly systems driven primarily by hydrogen bonding interactions [9].

The construction of integrated self-assembly with ordered structures represents a significant challenge in supramolecular chemistry [9]. The key strategy involves employing molecules with alternative hydrogen bonding donor/acceptor sites that can bind various building units [9]. The aromatic framework of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene provides the structural foundation for such assemblies [9].

Template-directed synthesis using this compound enables the construction of complex molecular architectures through controlled self-assembly processes [11] [12]. The directing group functionality provided by the halogen substituents allows for remote meta-selective functionalization of aromatic compounds [11]. This approach offers new opportunities for the development of directing group templates to promote site-selective chemical transformations [11].

Supramolecular Architecture Data

| Architecture Type | Assembly Mechanism | Structural Outcome | Key Features | Reference |

|---|---|---|---|---|

| Halogen-bonded networks | Directional XB interactions | 2D/3D frameworks | Predictable geometries | [7] [8] |

| π-Stacked assemblies | Aromatic interactions | Columnar structures | Electronic properties | [9] [10] |

| Template-directed systems | Host-guest recognition | Ordered arrangements | Selective binding | [11] [12] |